Bienvenue dans la boutique en ligne BenchChem!

4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Select 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine (CAS 940803-12-3) for precise SAR studies. The distinct 3-methyl group imparts a critical XLogP3 shift (Δ+0.4 vs. unsubstituted analog) and ΔMW +14.03 g/mol, directly influencing membrane permeability and metabolic stability. Its conserved 2-aminothiazole hydrogen-bonding capacity, coupled with TPSA 80.3 Ų, places it in favorable drug-like space for FBDD and kinase inhibitor fragment libraries. The primary amine enables rapid derivatization—Schiff base formation, acylation, cross-couplings—streamlining focused library synthesis with minimal steps.

Molecular Formula C12H10N2OS
Molecular Weight 230.29
CAS No. 940803-12-3
Cat. No. B2909609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine
CAS940803-12-3
Molecular FormulaC12H10N2OS
Molecular Weight230.29
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C3=CSC(=N3)N
InChIInChI=1S/C12H10N2OS/c1-7-8-4-2-3-5-10(8)15-11(7)9-6-16-12(13)14-9/h2-6H,1H3,(H2,13,14)
InChIKeyYQIBGMWRJLMDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine (CAS 940803-12-3) for Medicinal Chemistry & Synthesis


4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine (CAS 940803-12-3) is a heterocyclic building block combining a 3-methylbenzofuran moiety with a 2-aminothiazole group, with a molecular weight of 230.29 g/mol and molecular formula C₁₂H₁₀N₂OS [1]. This scaffold is of interest in medicinal chemistry due to the well-documented bioactivity of both benzofuran and thiazole pharmacophores, offering a versatile intermediate for synthesizing diverse derivatives with tailored properties [2].

Why Generic Thiazole or Benzofuran Building Blocks Cannot Replace 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine


In-class compounds such as unsubstituted 4-(benzofuran-2-yl)thiazol-2-amine (CAS 3084-04-6) or halogenated analogs like 4-(5-fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine (CAS 2227107-42-6) exhibit significant differences in key physicochemical parameters—including lipophilicity (XLogP3), molecular weight, and steric profile—that directly influence drug-likeness, membrane permeability, and downstream synthetic versatility . Simply substituting a generic benzofuran-thiazole scaffold without the 3-methyl group may compromise structure-activity relationships, lead to suboptimal pharmacokinetic properties, or require additional synthetic steps to achieve comparable functionality [1]. The quantitative differentiators detailed below establish why this specific analog is the appropriate choice for precise SAR studies and lead optimization campaigns.

Quantitative Differentiation Evidence: 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to Unsubstituted Benzofuran-Thiazole Analog

The 3-methyl substitution on the benzofuran ring increases the lipophilicity of the compound relative to the unsubstituted 4-(benzofuran-2-yl)thiazol-2-amine. This is quantified by the computed XLogP3 value: 3.1 for the target compound [1] versus 2.7 for the unsubstituted analog . The difference of 0.4 log units indicates a ~2.5-fold higher partition coefficient, which can significantly influence membrane permeability, protein binding, and overall pharmacokinetic profile in lead optimization.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Molecular Weight Increase vs. Unsubstituted Analog: Implications for Lead Optimization

The target compound has a molecular weight of 230.29 g/mol [1], which is 14.03 g/mol higher than the unsubstituted analog 4-(benzofuran-2-yl)thiazol-2-amine (216.26 g/mol) . This increase corresponds precisely to the addition of a methyl group (14.03 Da). In drug discovery campaigns, such a deliberate increase in molecular weight can be leveraged to modulate properties such as solubility, metabolic stability, and target residence time while maintaining the core pharmacophore.

Medicinal Chemistry SAR Studies Drug Development

Conserved Hydrogen Bonding Capacity with Enhanced Lipophilicity: Balancing Potency and Permeability

Both the target compound and its unsubstituted analog share an identical hydrogen bond donor count (1) and acceptor count (4), as well as the same topological polar surface area (TPSA) of 80.3 Ų [1]. However, the target compound's higher XLogP3 (3.1 vs. 2.7) [2] provides a more favorable balance between polarity and hydrophobicity. This combination—maintaining hydrogen bonding capacity for target engagement while increasing lipophilicity for membrane passage—is a desirable profile for CNS-penetrant or orally bioavailable drug candidates.

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Class-Level Evidence: Antimicrobial Activity of Benzofuran-Thiazole Hybrid Scaffolds

While direct biological data for this specific compound is limited in public literature, the benzofuran-thiazole chemotype has demonstrated reproducible antimicrobial activity. A closely related benzofuran-thiazole hybrid (N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide) exhibited MIC values of 8 μg/mL against Staphylococcus aureus, 16 μg/mL against Escherichia coli, and 32 μg/mL against Mycobacterium tuberculosis . The target compound retains the essential benzofuran-thiazole pharmacophore and thus provides a validated starting point for antimicrobial lead optimization, with the 3-methyl group offering a handle for further SAR exploration.

Antimicrobial Drug Discovery Fragment Screening Infectious Disease Research

Structural Uniqueness for Derivative Synthesis: 3-Methylbenzofuran-Thiazole Hybrid

The compound features a unique combination of a 3-methylbenzofuran moiety linked to a 2-aminothiazole group [1]. This specific substitution pattern is less common than unsubstituted or 5-substituted benzofuran-thiazole analogs, providing a distinct steric and electronic environment. The primary amino group on the thiazole ring and the reactive sites on the benzofuran core enable diverse synthetic transformations, including N-alkylation, acylation, and Suzuki couplings, to generate focused libraries for biological screening [2]. This synthetic versatility is a key differentiator for procurement when compared to more extensively derivatized or less accessible analogs.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Key Application Scenarios for 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine in R&D


Medicinal Chemistry: Lead Optimization and SAR Studies for Antimicrobial Agents

The benzofuran-thiazole core is a validated antimicrobial pharmacophore. This compound, with its enhanced lipophilicity (XLogP3 3.1) [1] and conserved hydrogen bonding capacity, serves as an advanced intermediate for synthesizing analogs with improved membrane penetration and target binding. Researchers can use it to explore modifications that enhance potency (as suggested by class-level MIC data) while systematically varying the 3-methyl group to optimize pharmacokinetics and reduce off-target effects.

Fragment-Based Drug Discovery (FBDD) and Targeted Library Synthesis

The 2-aminothiazole moiety is a common fragment in kinase inhibitors and other enzyme targets. This compound provides a pre-assembled, functionalized fragment with a unique 3-methylbenzofuran handle. Its computed properties (MW 230.29, TPSA 80.3 Ų, XLogP3 3.1) [2] place it within a favorable drug-like space, making it suitable for incorporation into fragment libraries or as a starting point for fragment growing and linking strategies in FBDD campaigns.

Organic Synthesis: Development of Novel Heterocyclic Scaffolds

The primary amine and reactive aromatic positions enable diverse derivatization reactions, including Schiff base formation, acylation, and metal-catalyzed cross-couplings. This versatility allows chemists to rapidly generate focused compound collections for biological screening, leveraging the distinct 3-methyl substitution to differentiate from more common benzofuran-thiazole analogs [3]. This is particularly valuable in academic and industrial settings seeking to expand chemical space with minimal synthetic steps.

Computational Chemistry: Model System for Methyl Group Effects on ADME Properties

The precise mass difference (Δ14.03 g/mol) and XLogP3 shift (Δ0.4) relative to the unsubstituted analog provide a clean experimental system for validating computational models of lipophilicity, membrane permeability, and metabolic stability . This compound can serve as a reference standard in cheminformatics studies aiming to predict the impact of methyl substitution on drug-likeness and off-target liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.